molecular formula C19H15FO4S B10921275 1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B10921275
M. Wt: 358.4 g/mol
InChI Key: PARPWJYUKQIGHB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Phenylsulfonyl Group Addition: The final step involves the addition of the phenylsulfonyl group through sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    1-(4-Fluorophenyl)-3-(thiophen-2-yl)-3-(phenylsulfonyl)propan-1-one: Contains a thiophene ring instead of furan, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15FO4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(furan-2-yl)propan-1-one

InChI

InChI=1S/C19H15FO4S/c20-15-10-8-14(9-11-15)17(21)13-19(18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2

InChI Key

PARPWJYUKQIGHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=CO3

Origin of Product

United States

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